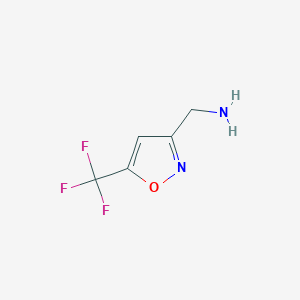
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
Cat. No. B1444598
Key on ui cas rn:
1364678-08-9
M. Wt: 166.1 g/mol
InChI Key: NXNMFIMTQQLGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729105B2
Procedure details


To a solution of (5-(trifluoromethyl)isoxazol-3-yl)methanamine in 25 ml ethanol was added under cooling 5.12 mL 4M−HCl solution in dioxane over a period of 10 min. The ice-bath was removed and 25 ml diethyl ether was added drop by drop. Precipitation. Filtered off and washed with diethyl ether 83×5 mL). Dried in vacuo at 40° C. to yield 2.65 g of the title compound as a white solid. MS (EI): 166 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1.[ClH:12]>C(O)C.O1CCOCC1>[ClH:12].[F:11][C:2]([F:1])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(=NO1)CN)(F)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice-bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 ml diethyl ether was added drop by drop
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether 83×5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dried in vacuo at 40° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.FC(C1=CC(=NO1)CN)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.65 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

